molecular formula C20H16BrN3O2S2 B2394200 N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-06-2

N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2394200
CAS RN: 686771-06-2
M. Wt: 474.39
InChI Key: HHKKFHLRVXNPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16BrN3O2S2 and its molecular weight is 474.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound and its derivatives have been synthesized and evaluated for antimicrobial activities. For instance, the synthesis of Schiff bases and thiazolidinone derivatives has been documented, with evaluations of their antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2014).

Dual Enzyme Inhibitory Activities

Research into dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors has led to the development of compounds based on the thieno[2,3-d]pyrimidine scaffold. These inhibitors showcase potent activities against human TS and DHFR, highlighting their potential in cancer therapy by inhibiting critical enzymes involved in DNA synthesis and repair (Gangjee et al., 2008).

Anticonvulsant Properties

The derivative's anticonvulsant properties have also been explored. Through the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine and subsequent pharmacological evaluation, moderate anticonvulsant activity was observed, suggesting a potential avenue for developing new anticonvulsant therapies (Severina et al., 2020).

Antitumor Activity

The compound's derivatives have been synthesized and evaluated for antitumor activities. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives displayed potent anticancer activity against several human cancer cell lines, suggesting the compound's framework as a promising base for developing new antitumor agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S2/c21-13-6-8-14(9-7-13)22-17(25)12-28-20-23-16-10-11-27-18(16)19(26)24(20)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKKFHLRVXNPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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